molecular formula C23H23ClN4 B12209527 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12209527
M. Wt: 390.9 g/mol
InChI Key: GGBBWXBPIDHVEU-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its complex structure, which includes a tert-butyl group, a chlorophenyl group, and a phenyl group attached to the pyrazolo[1,5-a]pyrimidine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the reaction of 4-chlorobenzaldehyde with tert-butyl acetoacetate can form an intermediate, which then undergoes cyclization with hydrazine to form the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions using boron reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C23H23ClN4

Molecular Weight

390.9 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H23ClN4/c1-15-21(16-10-12-17(24)13-11-16)22-26-19(23(2,3)4)14-20(28(22)27-15)25-18-8-6-5-7-9-18/h5-14,25H,1-4H3

InChI Key

GGBBWXBPIDHVEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NC4=CC=CC=C4

Origin of Product

United States

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